1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid
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Overview
Description
“1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H26N2O4 . It is used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors like linagliptin, alogliptin, and other antidiabetic agents . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” involves several steps. In one key step, N-Boc protected 3-aminolactams were converted into imido esters by O-alkylation and then hydrogenated to amines, under mild conditions (5 bar H2, room temperature) and without isolation, over standard hydrogenation catalysts (5% Pt/C) . Another method involves dropping compound 3 (1-BOC-3-piperidines alcohol) into a reaction flask, warming up to 80 ℃, and allowing the reaction to proceed for 8 hours .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” is characterized by a molecular weight of 334.4 g/mol . The compound has a complex structure with several functional groups, including a benzyl group, a boc-amino group, and a carboxylic acid group .
Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” are complex and involve several steps. The compound can undergo reactions such as O-alkylation and hydrogenation . It can also react with pimelinketone in the presence of aluminum isopropylate .
Physical And Chemical Properties Analysis
“1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” has a molecular weight of 334.4 g/mol . It has a XLogP3-AA value of 0.1, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a rotatable bond count of 6 .
Scientific Research Applications
Organic Synthesis Intermediate
This compound is used as an important raw material and intermediate in organic synthesis. It plays a crucial role in the construction of complex molecules for various chemical studies and applications .
Pharmaceutical Research
It serves as an intermediate in pharmaceutical research and development, particularly in the synthesis of dipeptidyl peptidase IV inhibitors, which are a class of medications used to treat type 2 diabetes .
Cholinesterase Inhibition
The benzyl-piperidine group, which is part of this compound, is essential for the successful inhibition of cholinesterase receptors. This is significant in the study of Alzheimer’s disease, where cholinesterase inhibitors are used to manage symptoms .
Peptide and Protein Chemistry
The compound’s structure allows it to be used in Boc and Fmoc peptide synthesis, which are methods for creating peptides and proteins with specific sequences. This has implications for research into protein structure and function .
Agrochemicals and Dyestuff Production
As an intermediate, it also finds applications in the synthesis of agrochemicals and dyestuffs, contributing to studies on crop protection and colorant properties .
Enzyme Interaction Studies
The interaction of the benzyl-piperidine group with enzymes like AChE is studied for its binding efficiency, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors .
Mechanism of Action
properties
IUPAC Name |
1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMWQPJZSIGIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647489 |
Source
|
Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid | |
CAS RN |
436867-72-0 |
Source
|
Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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